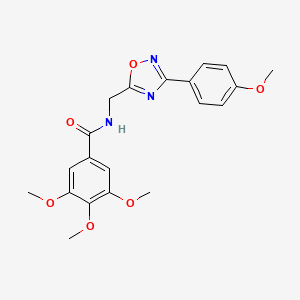
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as TMOB, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. TMOB has been found to modulate the activity of certain ion channels in the brain, which makes it a promising candidate for studying the role of these channels in various physiological and pathological processes.
作用機序
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects on ion channels by binding to specific sites on the channel protein. This binding can either enhance or inhibit the activity of the channel, depending on the specific channel and the site of binding. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to interact with multiple types of ion channels, including TRPA1, TASK, and others.
Biochemical and Physiological Effects:
The effects of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide on ion channels can have a wide range of biochemical and physiological effects. For example, modulation of TRPA1 channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to reduce pain and inflammation in animal models. Inhibition of TASK channels by 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been found to increase neuronal excitability, which could have implications for the treatment of certain neurological disorders.
実験室実験の利点と制限
One advantage of using 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target these channels and study their function in a more controlled manner. However, one limitation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is its relatively low potency compared to other ion channel modulators. This can make it difficult to achieve the desired effects at lower concentrations, which could limit its utility in certain experiments.
将来の方向性
There are several potential future directions for research involving 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One area of interest is the development of more potent analogs of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide that could be used in experiments at lower concentrations. Another area of interest is the investigation of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide's effects on other types of ion channels, which could provide new insights into the role of these channels in various physiological processes. Finally, there is potential for the development of 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide-based therapies for the treatment of pain, inflammation, and neurological disorders.
合成法
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylhydrazine to form 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde. This intermediate is then reacted with N-(2-bromoethyl)benzamide to form 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide.
科学的研究の応用
3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been used in various scientific studies to investigate the role of ion channels in the brain. For example, 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been shown to modulate the activity of TRPA1 channels, which are involved in pain sensation and inflammation. 3,4,5-trimethoxy-N-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has also been found to inhibit the activity of TASK channels, which are involved in regulating neuronal excitability.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-14-7-5-12(6-8-14)19-22-17(29-23-19)11-21-20(24)13-9-15(26-2)18(28-4)16(10-13)27-3/h5-10H,11H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRGQMSYEMKUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)
![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
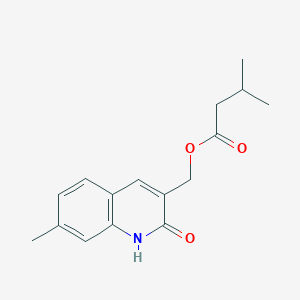
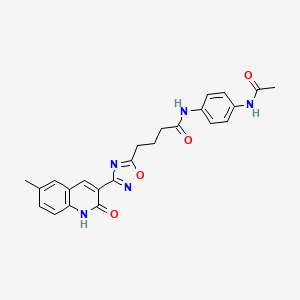
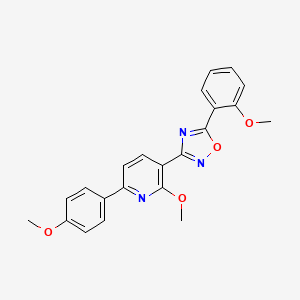
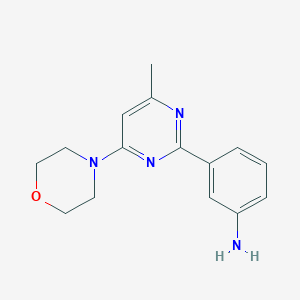


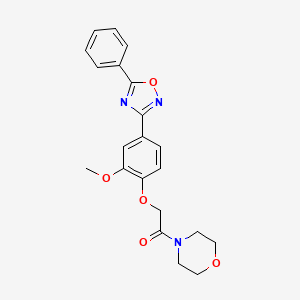

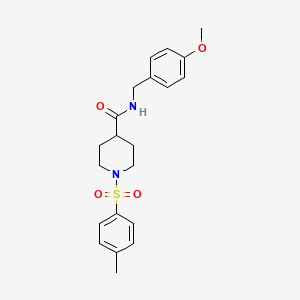
![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)
